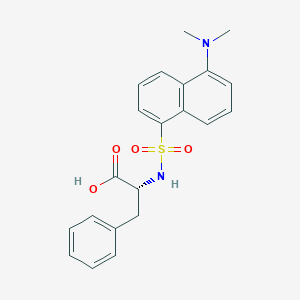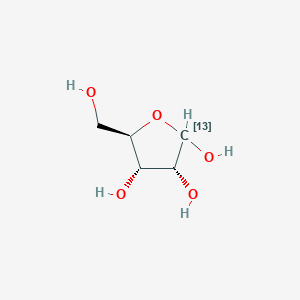
2-Chloracetamid-d4
Übersicht
Beschreibung
“2-chloro-N,N,2,2-tetradeuterioacetamide” is a chemical compound with the molecular formula C2H4ClNO. It is a synthetic amide .
Synthesis Analysis
While specific synthesis methods for “2-chloro-N,N,2,2-tetradeuterioacetamide” were not found, a related compound, N-(substituted phenyl)-2-chloroacetamides, has been synthesized and studied . The synthesis of these compounds involved the use of an alkylating reagent .
Molecular Structure Analysis
The molecular structure of “2-chloro-N,N,2,2-tetradeuterioacetamide” consists of two carbon atoms, four hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom.
Physical And Chemical Properties Analysis
The molecular weight of “2-chloro-N,N,2,2-tetradeuterioacetamide” is 97.54 g/mol. Other physical and chemical properties specific to this compound were not found.
Wissenschaftliche Forschungsanwendungen
Biomedizinische Anwendungen
2-Chloracetamid-d4: wird im biomedizinischen Bereich aufgrund seiner Eigenschaften als Amidverbindung eingesetzt. Es wird bei der Synthese von Polyacrylamid verwendet, einem Material, das häufig in biomedizinischen Anwendungen eingesetzt wird . Die Stabilität und Reaktivität der Verbindung machen sie geeignet für die Herstellung von Hydrogelen, die in Medikamenten-Abgabesystemen und der Gewebezüchtung eingesetzt werden können.
Medikamenten-Abgabesysteme
Bei der Medikamentenabgabe spielt This compound eine entscheidende Rolle bei der Entwicklung von kontrollierten Freisetzungssystemen . Ihre chemische Struktur ermöglicht die Bildung von Polymernetzwerken, die Medikamente einschließen und diese mit kontrollierter Geschwindigkeit freisetzen können, was für die Aufrechterhaltung des therapeutischen Medikamentenspiegels im Körper unerlässlich ist.
Abwasserbehandlung
Die Verbindung wird auch in Abwasserbehandlungsprozessen eingesetzt. Sie dient als Vorläufer bei der Bildung von Polymeren, die als Flockungsmittel verwendet werden. Diese Polymere helfen bei der Aggregation von Verunreinigungen und erleichtern so deren Entfernung aus dem Abwasser .
Entfernung von Schwermetallionen
This compound: ist an der Synthese von Chelatbildnern beteiligt, die bei der Entfernung von Schwermetallionen aus Gewässern wirksam sind. Diese Anwendung ist besonders wichtig bei der Behandlung von Industrieabwässern, wo die Belastung mit Schwermetallen ein großes Problem darstellt .
Modifizierung der thermischen Eigenschaften
Forschungen haben gezeigt, dass This compound behandelt werden kann, um seine thermischen Eigenschaften zu modifizieren. Dies umfasst Änderungen der Schmelztemperatur und der thermischen Zersetzungstemperatur, die in verschiedenen industriellen Anwendungen vorteilhaft sein können, bei denen thermische Stabilität erforderlich ist .
Oberflächenanalyse
Die Oberfläche von This compound kann durch bestimmte Behandlungen verändert werden, was ein wertvolles Merkmal in der Katalyse und Adsorptionsprozessen ist. Eine erhöhte Oberfläche kann die Reaktivität eines Katalysators oder die Effizienz eines Adsorptionsmittels verbessern .
Antimikrobielle Anwendungen
Derivate von This compound wurden auf ihre antimikrobiellen Eigenschaften untersucht. Diese Verbindungen können synthetisiert werden, um gegen arzneimittelresistente Krankheitserreger vorzugehen, was einen neuen Weg für die Entwicklung von antimikrobiellen Wirkstoffen eröffnet .
Krebsforschung
Darüber hinaus werden Derivate von This compound auf ihr Potenzial in der Entwicklung von Krebsmedikamenten untersucht. Die Fähigkeit, Verbindungen zu synthetisieren, die Krebszellen angreifen können, ohne dabei Arzneimitte
Wirkmechanismus
Target of Action
The primary target of 2-Chloroacetamide-d4, also known as 2-chloro-N,N,2,2-tetradeuterioacetamide, is the enzyme responsible for the elongation of very-long-chain fatty acids (VLCFAs) in plants . VLCFAs play a crucial role in various biological processes, including membrane integrity, signaling, and energy storage .
Mode of Action
2-Chloroacetamide-d4 inhibits the VLCFA elongase, thereby disrupting the biosynthesis of VLCFAs . This inhibition is believed to occur through the compound’s ability to bind covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-SH) groups .
Biochemical Pathways
The inhibition of VLCFA elongase by 2-Chloroacetamide-d4 affects the biosynthesis of VLCFAs, leading to a disruption in the normal functioning of the plant cells . This disruption can affect various downstream processes, including lipid biosynthesis and other metabolic processes requiring coenzyme A .
Pharmacokinetics
Deuterium, a stable isotope of hydrogen, has been incorporated into drug molecules as tracers for quantitation during the drug development process .
Result of Action
The inhibition of VLCFA elongase by 2-Chloroacetamide-d4 leads to a disruption in the biosynthesis of VLCFAs, which can result in the inhibition of early plant development . This makes 2-Chloroacetamide-d4 effective as a herbicide in both uplands and paddy fields .
Action Environment
The action, efficacy, and stability of 2-Chloroacetamide-d4 can be influenced by various environmental factors. It’s important to note that 2-Chloroacetamide-d4 is used in various environments, including agriculture, glues, paints, and coatings .
Safety and Hazards
While specific safety and hazard information for “2-chloro-N,N,2,2-tetradeuterioacetamide” was not found, a related compound, 2-Chloro-N,N-diethylethylamine hydrochloride, has been studied. It is considered hazardous and can cause skin and eye irritation, respiratory irritation, and genetic defects .
Biochemische Analyse
Biochemical Properties
2-Chloroacetamide-d4 plays a significant role in biochemical reactions. It is known to inhibit very-long-chain fatty acid elongase , an enzyme crucial for the biosynthesis of very-long-chain fatty acids. The interaction between 2-Chloroacetamide-d4 and this enzyme could potentially alter the lipid composition of cells, affecting various cellular processes.
Cellular Effects
The effects of 2-Chloroacetamide-d4 on cells are complex and multifaceted. As an inhibitor of very-long-chain fatty acid elongase , it can influence cell function by altering lipid metabolism This could potentially impact cell signaling pathways, gene expression, and overall cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2-Chloroacetamide-d4 involves its interaction with enzymes involved in lipid metabolism. By inhibiting very-long-chain fatty acid elongase , it prevents the elongation of fatty acids, thereby altering the lipid composition of cells This can lead to changes in cell signaling, gene expression, and other cellular processes
Metabolic Pathways
It is known to interact with very-long-chain fatty acid elongase , suggesting that it may be involved in lipid metabolism pathways
Eigenschaften
IUPAC Name |
2-chloro-N,N,2,2-tetradeuterioacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClNO/c3-1-2(4)5/h1H2,(H2,4,5)/i1D2/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIVSQZSERGHQP-BGOGGDMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)N([2H])[2H])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481541 | |
| Record name | Microcide-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122775-20-6 | |
| Record name | Acetamide-N,N,2,2-d4, 2-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122775-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Microcide-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




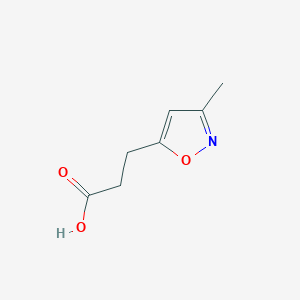

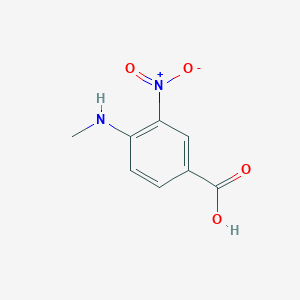

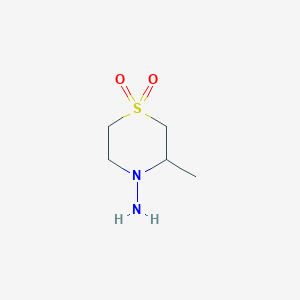
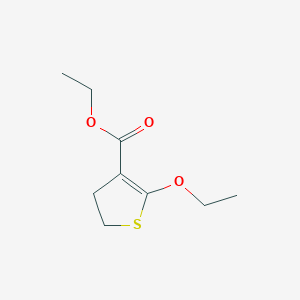
![2-Propanol, 1-[(2-hydroxyethyl)thio]-](/img/structure/B119385.png)

